

An In-depth Technical Guide to 5-Ethoxy-4-methyloxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethoxy-4-methyloxazole**

Cat. No.: **B119874**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Ethoxy-4-methyloxazole**, a key heterocyclic intermediate in the synthesis of pharmaceuticals, most notably Vitamin B6. This document details its chemical and physical properties, historical context of its synthesis, detailed experimental protocols for its preparation, and its primary applications.

Chemical and Physical Properties

5-Ethoxy-4-methyloxazole is a flammable liquid with a characteristic odor.[\[1\]](#) Its key chemical and physical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source |
|---------------------|---|---|
| Molecular Formula | C6H9NO2 | [1] [2] |
| Molar Mass | 127.14 g/mol | [1] [2] |
| Density | 1.04 g/cm ³ | [2] |
| Boiling Point | 164.5°C at 760 mmHg | [2] |
| 78-80 °C at 50 Torr | [3] | |
| Flash Point | 53.3°C | [2] |
| Refractive Index | 1.449 | [4] |
| Physical Form | Clear light yellow to yellow oil | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [3] |
| Storage | Store in freezer, under -20°C, sealed in dry conditions | [3] |

Table 2: Computed Properties

| Property | Value | Source |
|------------------|---|---------------------|
| IUPAC Name | 5-ethoxy-4-methyl-1,3-oxazole | [1] |
| InChI | InChI=1S/C6H9NO2/c1-3-8-6-5(2)7-4-9-6/h4H,3H2,1-2H3 | [1] |
| InChIKey | FWPDSAJKWKRRJD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC1=C(N=CO1)C | [1] |
| CAS Number | 5006-20-2 | [1] |
| pKa (Predicted) | 1.85 ± 0.14 | [3] |

Discovery and History of Synthesis

While the specific first synthesis of **5-Ethoxy-4-methyloxazole** is not well-documented in readily available literature, its history is intrinsically linked to the broader development of oxazole synthesis methodologies. Oxazoles, as a class of compounds, gained prominence as versatile intermediates in organic synthesis.

One of the foundational methods for oxazole synthesis is the Huisgen 1,3-dipolar cycloaddition, discovered in 1961, which involves the reaction of a dipolarophile with a 1,3-dipolar compound to form a five-membered heterocycle. This reaction, while general for many heterocyclic systems, laid the groundwork for various approaches to oxazole ring formation.

The synthesis of 5-alkoxyoxazoles, such as **5-Ethoxy-4-methyloxazole**, has been a subject of interest due to their utility as heterodienes in Diels-Alder reactions for the construction of pyridine and furan frameworks. These electron-rich oxazoles are known to be sensitive to acidic and thermal conditions, making their synthesis and isolation challenging.

Key synthetic strategies that have been applied to the preparation of **5-Ethoxy-4-methyloxazole** and related compounds include:

- Cyclization from α -amino esters: A common route involves the esterification, formylation, and subsequent cyclization of α -alanine to yield the target molecule.[\[2\]](#)
- Decarboxylation of oxazole carboxylates: Another prevalent method starts with a substituted oxazole carboxylic acid ester, such as 4-methyl-5-ethoxyoxazolecarboxylic acid ethyl ester, which is then hydrolyzed and decarboxylated.

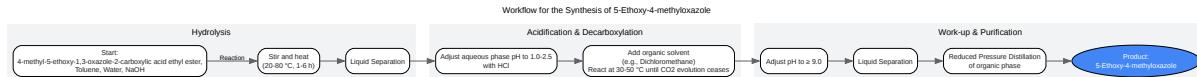
These methods have been refined over time for industrial-scale production, particularly for the synthesis of Vitamin B6, where **5-Ethoxy-4-methyloxazole** is a crucial precursor.

Experimental Protocols

Detailed methodologies for the synthesis of **5-Ethoxy-4-methyloxazole** are often found in patent literature, reflecting its commercial importance. Below are detailed protocols for key synthetic routes.

This protocol describes the hydrolysis and decarboxylation of an oxazole carboxylate precursor.

Experimental Workflow Diagram

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Caption: Synthesis of **5-Ethoxy-4-methyloxazole** via Hydrolysis and Decarboxylation.

Detailed Methodology:

- **Hydrolysis:**
 - In a reaction kettle, charge 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, toluene, drinking water, and sodium hydroxide according to a molar ratio of ester to NaOH of 1:(1.2-3.0). The amount of toluene and water should be 3 to 10 times the weight of the starting ester.
 - Stir the mixture and maintain the temperature between 20-80 °C for 1.0 to 6.0 hours.
 - After the reaction is complete, perform a liquid separation.
- **Acidification and Decarboxylation:**
 - Take the aqueous phase from the previous step and adjust the pH to a range of 1.0-2.5 using hydrochloric acid.
 - Add an organic solvent, such as dichloromethane or trichloromethane, to the acidified aqueous solution.
 - Control the temperature at 30-50 °C and allow the reaction to proceed until there is no more evolution of carbon dioxide.

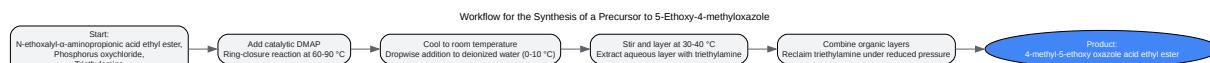
- Work-up and Purification:

- Once the decarboxylation is complete, adjust the pH of the reaction mixture to be greater than or equal to 9.0.
- Perform a liquid separation to isolate the organic phase.
- Subject the organic phase to reduced pressure distillation to obtain the final product, **5-Ethoxy-4-methyloxazole**.

This process is reported to have a high yield (over 90%) and high product purity (over 99.5%).

This method involves a cyclization reaction to form the oxazole ring.

Experimental Workflow Diagram



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Caption: Synthesis of a precursor via cyclization.

Detailed Methodology:

- Ring-Closure Reaction:

- To a reaction vessel containing N-ethoxalyl-α-aminopropionic acid ethyl ester, add a cyclization system of phosphorus oxychloride and triethylamine.
- Add a catalytic amount of 4-dimethylamino-pyridine (DMAP).
- Heat the mixture to 60-90 °C to carry out the ring-closure reaction.

- Quenching:

- Cool the reaction mixture to room temperature.
- Dropwise, add the cooled reaction mixture to deionized water that is maintained at a temperature of 0-10 °C for a quenching reaction.
- Separation and Isolation:
 - Stir the quenched mixture at 30-40 °C to allow for layering.
 - Separate the layers and extract the aqueous layer with triethylamine.
 - Combine the organic layers and reclaim the triethylamine under reduced pressure to obtain 4-methyl-5-ethoxy oxazole acid ethyl ester, a precursor that can then be converted to **5-Ethoxy-4-methyloxazole** via decarboxylation as described in the previous protocol.

Applications in Drug Development

The primary and most well-established application of **5-Ethoxy-4-methyloxazole** is as a key intermediate in the industrial synthesis of Vitamin B6 (Pyridoxine). The oxazole ring serves as a precursor to the pyridine ring of pyridoxine through a Diels-Alder reaction followed by subsequent transformations.

It is also used in the synthesis of Mappicine ketone, an antiviral compound.

Given its role as a versatile building block, **5-Ethoxy-4-methyloxazole** is of significant interest to medicinal chemists and drug development professionals for the synthesis of novel heterocyclic compounds with potential biological activity.

Safety and Handling

5-Ethoxy-4-methyloxazole is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, eye protection, and suitable protective clothing, should be worn when handling this compound. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

This guide provides a foundational understanding of **5-Ethoxy-4-methyloxazole** for research and development purposes. For more detailed information, consulting the primary literature and

patents is recommended.

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